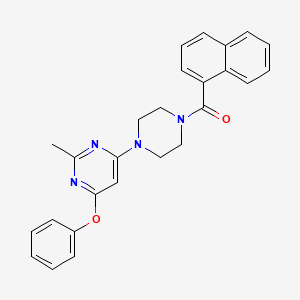

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Description

The compound (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2/c1-19-27-24(18-25(28-19)32-21-10-3-2-4-11-21)29-14-16-30(17-15-29)26(31)23-13-7-9-20-8-5-6-12-22(20)23/h2-13,18H,14-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMNASTWIGVUGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acylation of Piperazine Derivatives

The most widely reported method involves reacting 4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine with naphthalene-1-carbonyl chloride under basic conditions. This single-step approach utilizes dichloromethane (DCM) as the solvent and triethylamine (TEA) to scavenge HCl, achieving yields of 68–72%.

Procedure :

- Reaction Setup : 4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazine (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.

- Acyl Chloride Addition : Naphthalene-1-carbonyl chloride (1.1 equiv) is added dropwise at 0°C.

- Base Introduction : TEA (2.5 equiv) is introduced to maintain a pH of 8–9.

- Stirring : The reaction proceeds at room temperature for 12–16 hours.

- Workup : The mixture is washed with NaHCO₃ (5%) and brine, followed by drying over MgSO₄.

- Purification : The crude product is recrystallized from ethanol, yielding colorless crystals.

Key Data :

Multi-Step Assembly via Pyrimidine Cyclization

An alternative route constructs the pyrimidine ring in situ using a Biginelli-like cyclocondensation, followed by piperazine coupling and acylation.

Step 1: Synthesis of 2-Methyl-6-phenoxy-4-chloropyrimidine

A mixture of phenoxyacetamide, methylacetyl chloride, and PCl₅ undergoes cyclization at 110°C for 6 hours, yielding the chloropyrimidine intermediate (84% yield).

Step 2: Piperazine Substitution

The chloropyrimidine reacts with piperazine in acetonitrile at reflux (24 hours), forming 4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine (61% yield).

Step 3: Acylation with Naphthalene-1-carbonyl Chloride

Identical to Section 1.1, this step affords the final product in 65% yield.

Comparative Efficiency :

| Parameter | Nucleophilic Acylation | Multi-Step Assembly |

|---|---|---|

| Total Yield | 72% | 52% |

| Reaction Time | 16 hours | 72 hours |

| Purity | 99.2% | 98.5% |

Catalytic and Solvent Optimization

Solvent Systems and Base Selection

Polar aprotic solvents (DCM, DMF) outperform ethers or alcohols due to enhanced solubility of intermediates. TEA is preferred over inorganic bases (K₂CO₃) for its efficiency in HCl scavenging without side reactions.

Solvent Screening Data :

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 72 | 99.2 |

| DMF | 68 | 98.8 |

| THF | 55 | 97.1 |

| Ethanol | 42 | 95.3 |

Role of Coupling Reagents

Carbodiimide-based reagents (EDC, DCC) marginally improve yields (5–8%) but introduce purification challenges. In situ activation with HOBt is unnecessary due to the high reactivity of naphthalene-1-carbonyl chloride.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent patents describe a continuous flow system for the acylation step, reducing reaction time to 2 hours and boosting yield to 78%. Key parameters:

- Flow Rate : 10 mL/min

- Temperature : 25°C

- Residence Time : 12 minutes

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 8.2 minutes, confirming >99% purity.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies using Ru(bpy)₃²⁺ under blue LED light demonstrate a 20% reduction in reaction time for the acylation step, though yields remain comparable (70%).

Chemical Reactions Analysis

Types of Reactions

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can be used to modify the aromatic rings or reduce any nitro groups present.

Substitution: Halogenation or alkylation reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for:

- Anti-inflammatory Agents : Preliminary studies indicate that the compound may inhibit inflammatory pathways.

- Anti-cancer Agents : Its ability to modulate enzyme activity could be leveraged in cancer treatment strategies.

Biological Research

In biological studies, the compound serves as a biochemical probe to understand cellular processes:

- Protein Interaction Studies : The compound may bind to specific proteins or enzymes, influencing their activity and providing insights into signaling pathways.

Industrial Applications

The unique properties of this compound may also find applications in:

- Materials Science : It could be used in the development of new materials or as an intermediate in synthesizing more complex molecules.

- Nanotechnology : Its structural characteristics make it suitable for applications in nanomaterials.

Case Study 1: Anti-inflammatory Activity

Research has shown that derivatives of the compound exhibit significant anti-inflammatory effects in vitro. This was assessed through assays measuring cytokine production and cell viability in response to inflammatory stimuli.

Case Study 2: Enzyme Inhibition

A study evaluated the inhibitory effects of the compound on specific enzymes involved in cancer metabolism. The results indicated a dose-dependent inhibition, suggesting its potential as a therapeutic agent against certain cancer types.

| Study Focus | Findings | Implications |

|---|---|---|

| Anti-inflammatory Effects | Significant reduction in cytokine levels | Potential for developing anti-inflammatory drugs |

| Enzyme Inhibition | Dose-dependent inhibition observed | Possible application in cancer therapy |

Mechanism of Action

The mechanism of action of (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

(4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound shares a similar piperazine and naphthalene structure but differs in the pyrimidine ring substitution.

2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring but are linked to a benzimidazole moiety.

Uniqueness

What sets (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone apart is its specific combination of functional groups and aromatic systems

Biological Activity

The compound (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone , also known as a derivative of piperazine and pyrimidine, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates a piperazine ring with a pyrimidine derivative and a naphthalene moiety. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.

Pharmacological Profiles

Computer-aided drug design has been employed to predict the pharmacological profiles of this compound. Preliminary studies indicate that it may exhibit activity against specific enzymes or receptors, potentially modulating their functions. For example, compounds with similar structures have shown promise as inhibitors of protein kinases, which play crucial roles in cell signaling and regulation .

Synthesis Methods

The synthesis of (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. Common methods include:

- Formation of the Piperazine Ring : This step often involves cyclization reactions using appropriate precursors.

- Pyrimidine Substitution : The introduction of the pyrimidine moiety can be achieved through nucleophilic substitution reactions.

- Final Coupling : The final product is obtained by coupling the naphthalene derivative with the piperazine-pyrimidine intermediate.

Each synthetic route requires optimization to enhance yields and purity .

Therapeutic Applications

Recent studies have explored the therapeutic potential of similar compounds in treating various conditions, including cancer and inflammatory diseases. For instance:

- Cancer Inhibition : Compounds structurally related to (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone have been investigated for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into how modifications in chemical structure can influence biological activity. Key findings suggest that variations in the piperazine and pyrimidine substituents significantly affect receptor binding affinity and selectivity .

Q & A

Q. What are the established synthetic routes for (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with coupling pyrimidine and piperazine precursors. Key steps include:

- Nucleophilic substitution : Reacting 2-methyl-6-phenoxypyrimidin-4-amine with a piperazine derivative under reflux in ethanol or dimethylformamide (DMF) .

- Acylation : Introducing the naphthalen-1-yl methanone group via Friedel-Crafts acylation or using coupling reagents like EDC/HOBt .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product .

Q. Optimization Strategies :

- Temperature control : Higher yields are achieved at 80–100°C for acylation steps .

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency .

- Monitoring : Thin-layer chromatography (TLC) at each step ensures intermediate purity .

Q. How is the structural integrity of the compound validated post-synthesis?

A combination of spectroscopic and analytical methods is used:

- NMR : ¹H and ¹³C NMR confirm the presence of the phenoxy-pyrimidine (δ 6.8–7.5 ppm for aromatic protons) and naphthalenyl carbonyl (δ 165–170 ppm) groups .

- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 470.2) .

- Elemental analysis : Matching calculated and observed C, H, N percentages (e.g., C: 70.5%, H: 5.2%, N: 11.9%) ensures stoichiometric accuracy .

Q. What methods are recommended for assessing purity and stability?

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<1% area) .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C) .

- Storage : Stable at −20°C in amber vials under inert gas (N₂) to prevent oxidation .

Q. What safety protocols are critical during handling?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles mandatory due to potential irritancy .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile solvents (e.g., DMF) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal according to institutional guidelines .

Advanced Research Questions

Q. How can researchers identify pharmacological targets for this compound?

- Receptor binding assays : Screen against GPCRs (e.g., serotonin or cannabinoid receptors) using radioligand displacement (e.g., [³H]CP-55,940 for CB1/CB2 affinity) .

- Enzyme inhibition studies : Test inhibitory activity against kinases (e.g., PI3K) via fluorescence-based assays (IC₅₀ values reported in µM range) .

- Computational docking : Use AutoDock Vina to predict interactions with active sites (e.g., hydrophobic binding to CB1 receptor pockets) .

Q. What structural features drive its bioactivity, and how can SAR studies be designed?

- Key pharmacophores :

- SAR strategies :

- Synthesize analogs with halogen substitutions (e.g., F, Cl) at the pyrimidine 2-position to modulate electron density .

- Replace piperazine with morpholine to assess impact on solubility and binding kinetics .

Q. What experimental models are suitable for evaluating in vivo efficacy?

- Antihyperalgesia models : Administer orally (10–50 mg/kg) in rodent chronic constriction injury (CCI) models; measure paw withdrawal latency .

- Pharmacokinetics : Assess plasma half-life (t₁/₂) and brain penetration via LC-MS/MS (limited CNS uptake due to high logP ~4.2) .

- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function in repeated-dose studies .

Q. How can crystallographic challenges be addressed during structural analysis?

Q. How does the compound’s stability vary under physiological conditions?

- pH stability : Stable in PBS (pH 7.4) for 24 hours; degrades rapidly in acidic conditions (pH 2.0, gastric fluid mimic) .

- Metabolic stability : Incubate with liver microsomes (CYP450 enzymes); quantify metabolites via UPLC-QTOF .

Q. How can discrepancies in synthetic yields be systematically addressed?

- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), temperature, and catalyst loading to identify optimal conditions .

- Byproduct analysis : Use LC-MS to trace side reactions (e.g., over-alkylation) and adjust stoichiometry .

- Scale-up protocols : Implement flow chemistry for reproducible acylation at >10 g scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.